- Preparation of indenoisoquinolinone analogs as inhibitors of poly(ADP-ribose) polymerase, World Intellectual Property Organization, , ,

Cas no 93340-09-1 (Methyl 3-cyano-2-methylbenzoate)

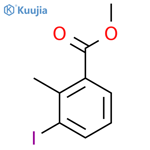

93340-09-1 structure

Nombre del producto:Methyl 3-cyano-2-methylbenzoate

Número CAS:93340-09-1

MF:C10H9NO2

Megavatios:175.183962583542

MDL:MFCD14584407

CID:1982151

PubChem ID:13170186

Methyl 3-cyano-2-methylbenzoate Propiedades químicas y físicas

Nombre e identificación

-

- Methyl 3-cyano-2-methylbenzoate

- 3-cyano-2-methyl-benzoic acid methyl ester

- KB-54114

- Benzoic acid, 3-cyano-2-methyl-, methyl ester

- SureCN646271

- methyl 3-cyano-o-toluate

- 3-Cyan-2-methyl-benzoesaeure-methylester

- AGN-PC-00L9HY

- 3-Cyano-2-methylBenzoic acid methyl ester

- o-Toluic acid, 3-cyano-, methyl ester (6CI)

- CS-0134946

- DTXSID30524446

- DB-017996

- 3-Cyano-2-methylBenzoic acid methyl ester

- methyl3-cyano-2-methylbenzoate

- F53204

- 93340-09-1

- BS-46069

- FHBWZNLFBLOUKX-UHFFFAOYSA-N

- MFCD14584407

- SCHEMBL646271

- SY244571

-

- MDL: MFCD14584407

- Renchi: 1S/C10H9NO2/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5H,1-2H3

- Clave inchi: FHBWZNLFBLOUKX-UHFFFAOYSA-N

- Sonrisas: N#CC1C(C)=C(C(OC)=O)C=CC=1

Atributos calculados

- Calidad precisa: 175.063328530g/mol

- Masa isotópica única: 175.063328530g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 241

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.9

- Superficie del Polo topológico: 50.1Ų

Methyl 3-cyano-2-methylbenzoate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-5g |

METHYL 3-CYANO-2-METHYLBENZOATE |

93340-09-1 | 95% | 5g |

¥540.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-1g |

METHYL 3-CYANO-2-METHYLBENZOATE |

93340-09-1 | 95% | 1g |

¥119.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH973-200mg |

Methyl 3-cyano-2-methylbenzoate |

93340-09-1 | 95% | 200mg |

80.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1290826-5g |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 5g |

$130 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1290826-25g |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 25g |

$235 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205586-5g |

Methyl 3-cyano-2-methylbenzoate |

93340-09-1 | 98% | 5g |

¥785.00 | 2024-04-24 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02861-5g |

Methyl 3-cyano-2-methylbenzoate |

93340-09-1 | 95% | 5g |

$650 | 2023-09-07 | |

| Aaron | AR01FQ90-250mg |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 250mg |

$8.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFS68-100g |

methyl 3-cyano-2-methyl-benzoate |

93340-09-1 | 97% | 100g |

¥6012.0 | 2024-04-15 | |

| Aaron | AR01FQ90-1g |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 1g |

$16.00 | 2025-02-11 |

Methyl 3-cyano-2-methylbenzoate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylamine ; rt → 120 °C; 4 h, 120 °C; 18 h, rt

Referencia

- Synthesis of tropane derivatives for pharmaceutical use, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 36.5 h, 120 °C

Referencia

- Preparation of substituted pyrazolopyrimidines as antagonists of the adenosine A2a receptor, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- Preparation of quinoline derivatives as antiallergics and antiinflammatories, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt

Referencia

- Preparation of indenoisoquinolinone analogs for treating and preventing diseases, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrochloric acid

1.2 -

1.2 -

Referencia

- Tandem addition-rearrangement of nitrile anions to benzyne. A convenient synthesis of 3-cyano-2-alkylbenzoic acids and benzaldehydes, Tetrahedron Letters, 1984, 25(28), 2941-4

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Polyethylene glycol lauryl ether , Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Water ; 24 h, 55 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media, ChemCatChem, 2021, 13(1), 212-216

Métodos de producción 8

Condiciones de reacción

Referencia

- Metabotropic glutamate receptor positive allosteric modulators and uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water

Referencia

- The oxazoline-benzyne route to 1,2,3-trisubstituted benzenes. Tandem addition of organolithiums, organocuprates, and α-lithionitriles to benzynes, Journal of the American Chemical Society, 1988, 110(21), 7178-84

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, rt → 120 °C

Referencia

- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,

Methyl 3-cyano-2-methylbenzoate Raw materials

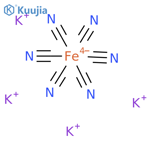

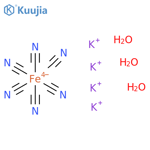

- Potassium hexacyanoferrate

- Potassium Ferrocyanide Trihydrate

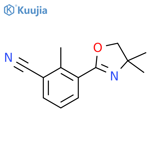

- Benzonitrile, 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-2-methyl-

- Potassium Hexacyanoferrate(III)

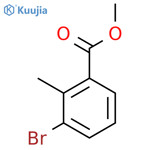

- Methyl 3-bromo-2-methylbenzoate

- Methyl 3-iodo-2-methylbenzoate

Methyl 3-cyano-2-methylbenzoate Preparation Products

Methyl 3-cyano-2-methylbenzoate Literatura relevante

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

93340-09-1 (Methyl 3-cyano-2-methylbenzoate) Productos relacionados

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93340-09-1)Methyl 3-cyano-2-methylbenzoate

Pureza:99%

Cantidad:25g

Precio ($):214.0